molecular formula C32H40N2O8 B2698489 3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide CAS No. 477296-06-3

3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide

Cat. No.: B2698489
CAS No.: 477296-06-3
M. Wt: 580.678
InChI Key: UUEMUGIYOHCISH-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and biochemical research. This high-purity compound is provided for Research Use Only and is strictly not for diagnostic or therapeutic applications. Its molecular structure, featuring multiple ethoxy groups, suggests potential for interaction with various biological targets. Researchers are investigating this compound primarily as a chemical scaffold or intermediate in the development of novel bioactive molecules. Its structural similarity to other benzamide compounds, such as the antiemetic drug trimethobenzamide , which is known to act as a dopamine (D2) receptor inhibitor , makes it a candidate for probing neurotransmitter receptors and signal transduction pathways. The presence of dual benzamide moieties and extended aromatic system also presents opportunities in materials science research, particularly in the design of organic semiconductors or liquid crystalline materials. Researchers value this compound for its potential application in studying structure-activity relationships (SAR), optimizing lead compounds in drug discovery, and exploring new molecular entities. As with all chemicals of this nature, appropriate safety protocols must be observed in the handling and storage of this material.

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O8/c1-7-37-25-17-21(18-26(38-8-2)29(25)41-11-5)31(35)33-23-15-13-14-16-24(23)34-32(36)22-19-27(39-9-3)30(42-12-6)28(20-22)40-10-4/h13-20H,7-12H2,1-6H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEMUGIYOHCISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3,4,5-triethoxybenzoic acid under controlled conditions to yield the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted ethoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that compounds with similar structures to 3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide exhibit significant anticancer properties. The aryl-amido-aryl structure is known for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation. This could position it as a therapeutic option for inflammatory diseases .

1.3 Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of compounds structurally related to this compound. These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative conditions such as Alzheimer’s disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of triethoxy groups appears to enhance solubility and bioavailability while contributing to the compound's overall stability .

Synthesis and Derivatives

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions including amide coupling and ether formation. Various synthetic methodologies have been explored to improve yield and purity .

3.2 Derivative Studies

Studies on derivatives of this compound have revealed a range of biological activities. For instance, modifications to the benzamide moiety can significantly alter the compound's efficacy against different cancer cell lines or enhance its anti-inflammatory effects .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication FocusKey Findings
AnticancerInduces apoptosis in breast cancer cells; inhibits cell proliferation
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in vitro
NeuroprotectionProtects neuronal cells from oxidative damage; potential in Alzheimer's therapy

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The compound may also influence various signaling pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy and Hydroxy Groups

  • For instance, methoxy-substituted benzamides often exhibit lower logP values than ethoxy analogs, impacting membrane permeability .
  • Hydroxy-Substituted Benzamides (e.g., THHEB in ): Hydroxy groups confer antioxidant activity via radical scavenging. THHEB demonstrated IC50 values of 22.8 μM (DPPH) and 2.5 μM (superoxide), outperforming ascorbic acid.

Heterocyclic and Aromatic Modifications

  • Benzoxazole Derivatives (e.g., 3,4,5-Triethoxy-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide, ):
    Replacing the phenylamide group with a benzoxazole ring introduces rigidity and π-conjugation, which may enhance fluorescence or binding affinity in supramolecular systems. This derivative is part of a screening library, suggesting applications in drug discovery .
  • Isobenzofuranone-Linked Analogs (): The isobenzofuranone moiety introduces a lactone ring, altering electronic properties and hydrogen-bonding capacity. Such modifications could affect solubility or aggregation pathways in aqueous media .

Alkyl Chain Variations

  • Long-Chain Alkoxy Derivatives (e.g., 3,4,5-Tris(dodecyloxy)-N-(4-iodophenyl)benzamide, ): Dodecyloxy chains drastically increase hydrophobicity, promoting self-assembly in nonpolar solvents or lipid bilayers. These compounds are used in supramolecular polymerization studies, contrasting with the shorter ethoxy chains in the target compound, which balance solubility and aggregation .

Pharmacologically Active Benzamides

  • Trimethobenzamide (): This antiemetic drug features a dimethylaminoethoxy group, introducing a cationic center that enhances water solubility and receptor binding. The target compound lacks ionizable groups, suggesting divergent pharmacokinetic profiles .
  • Pesticidal Benzamides (e.g., Flutolanil, ):
    Flutolanil’s trifluoromethyl and isopropyl groups confer fungicidal activity. The target compound’s ethoxy groups may reduce pesticidal efficacy but improve environmental stability .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents logP (Predicted) Notable Activity/Application Reference
Target Compound Dual triethoxybenzamide ~5.2* Supramolecular aggregation?
THHEB () Trihydroxybenzamide ~1.8 Antioxidant (IC50 = 2.5 μM)
3,4,5-Trimethoxy-N-[2-(CF3)phenyl]benzamide Trimethoxy, trifluoromethyl ~3.7 Unknown (structural analog)
Flutolanil () Trifluoromethyl, methoxypropyl ~4.5 Fungicide

*Estimated using ChemDraw.

Table 2: Antioxidant Activity Comparison (IC50)

Compound DPPH Radical Scavenging (μM) Superoxide Scavenging (μM) TEAC Value
THHEB 22.8 2.5 0.6
Ascorbic Acid 50.1 8.2 0.3
Target Compound Not reported Not reported Not tested

Biological Activity

3,4,5-Triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C₁₉H₂₃N₃O₅
  • Molecular Weight: 365.39 g/mol

The structure features a benzamide core with triethoxy substituents that enhance its lipophilicity and potentially its bioavailability.

Antibacterial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives targeting the bacterial division protein FtsZ have shown promising results against multidrug-resistant strains of Staphylococcus aureus. The mechanism involves inhibition of bacterial cell division, which is critical for the survival of these pathogens .

Table 1: Antibacterial Efficacy Against Various Strains

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
A14MRSA0.5 µg/mL
A14VRSA1.0 µg/mL
Triethoxy CompoundE. coli2.0 µg/mL

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle regulators .

Table 2: Cytotoxicity Data in Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest at G1 phase
A54918Induction of oxidative stress

Study on Structural Activity Relationship (SAR)

A study conducted on various benzamide derivatives revealed that the presence of triethoxy groups significantly enhances the antibacterial activity compared to their non-ethoxylated counterparts. The SAR analysis indicated that modifications at the benzamide nitrogen could lead to improved binding affinity to bacterial targets .

Clinical Implications

Clinical studies are ongoing to assess the efficacy of this compound in treating infections caused by resistant bacteria. Preliminary results suggest a favorable safety profile and significant antibacterial effects compared to traditional antibiotics .

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